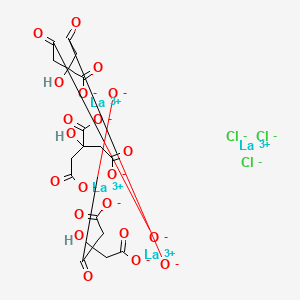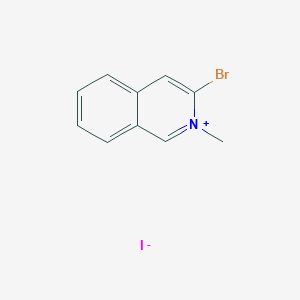![molecular formula C10H14O4 B14503905 2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol CAS No. 64049-34-9](/img/structure/B14503905.png)
2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol is an organic compound that belongs to the class of phenoxy alcohols This compound is characterized by the presence of a phenoxy group attached to a propane-1,3-diol backbone, with a hydroxymethyl group on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol typically involves the reaction of phenol with formaldehyde and glycerol under alkaline conditions. The reaction proceeds through a series of condensation and addition reactions, resulting in the formation of the desired compound. The reaction conditions often include a temperature range of 40-70°C and the use of an alkaline catalyst such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products
Oxidation: Formation of 2-[2-(Carboxymethyl)phenoxy]propane-1,3-diol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the phenoxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
- 1,2-Propanediol, 3-phenoxy-
- Pentaerythritol
Uniqueness
2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol is unique due to its specific combination of a phenoxy group and a propane-1,3-diol backbone. This structure imparts distinct chemical properties, such as enhanced solubility in polar solvents and the ability to form stable hydrogen bonds. These features make it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
64049-34-9 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]propane-1,3-diol |
InChI |
InChI=1S/C10H14O4/c11-5-8-3-1-2-4-10(8)14-9(6-12)7-13/h1-4,9,11-13H,5-7H2 |
InChI Key |
SAHYAPOPAQCWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


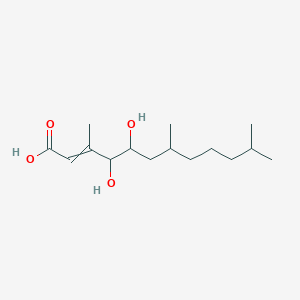
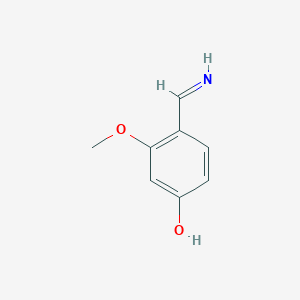
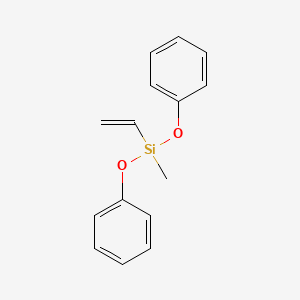
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
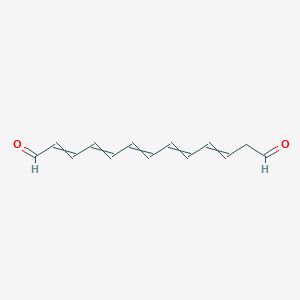
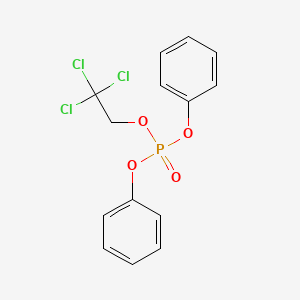
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)

![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)
